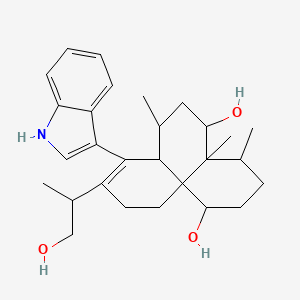

Dihydroxyaflavinine

Beschreibung

Contextualization of Dihydroxyaflavinine (B211583) as a Fungal Secondary Metabolite

This compound is classified as a fungal secondary metabolite. biosynth.comnih.gov Unlike primary metabolites, which are essential for the growth and development of an organism, secondary metabolites are not required for these fundamental processes but are thought to provide a competitive advantage in the natural environment. mdpi.com Fungi, particularly filamentous fungi such as those belonging to the Aspergillus genus, are prolific producers of a vast and diverse range of secondary metabolites. mdpi.comfrontiersin.org

These compounds are synthesized through intricate biosynthetic pathways and are often produced in response to specific environmental cues or developmental stages. frontiersin.orgnih.gov In the case of this compound, it is known to be produced by certain fungal species, most notably Aspergillus flavus. nih.govnih.govrhhz.netpsu.educdnsciencepub.com Research has shown that this compound, along with other related indole-diterpenoids, is often localized within the sclerotia of the fungus. nih.govpsu.educdnsciencepub.com Sclerotia are hardened, resistant structures that enable the fungus to survive adverse environmental conditions. frontiersin.org The concentration of these metabolites within such vital structures suggests a protective ecological role, such as defending against fungivorous insects. nih.govfrontiersin.orgrhhz.net

The biosynthesis of this compound involves a complex series of enzymatic reactions that assemble the indole (B1671886) and diterpene components into its characteristic polycyclic structure. biosynth.comub.edu

Historical Perspective on the Discovery and Initial Characterization of Aflavinine Congeners

The story of this compound is intrinsically linked to the discovery of its parent compound, aflavinine. Aflavinine was first isolated from the sclerotia of Aspergillus flavus in 1980 by Clardy and his colleagues, who also elucidated its unique structure. ajchem-b.comsocialresearchfoundation.comresearchgate.netajchem-b.com This discovery marked the beginning of research into a new family of indole-diterpenoids.

Following this initial finding, further investigations by researchers, including Gloer and his team, led to the isolation and characterization of a variety of structurally related compounds, known as aflavinine congeners, from Aspergillus species. ajchem-b.comsocialresearchfoundation.comresearchgate.net These included molecules such as 10,11-dihydro-11,12-dehydro-20-hydroxy aflavinine and 24,25-dehydro-10,11-dihydro-20-hydroxy aflavinine. ajchem-b.comsocialresearchfoundation.com

This compound itself was identified as a natural derivative of aflavinine. researchgate.netnih.govrhhz.net Specifically, 20,25-dihydroxyaflavinine was isolated from Aspergillus flavus in 1988 and was found to be selectively distributed in the sclerotia. researchgate.netnih.govrhhz.net The discovery of these various congeners, including this compound, highlighted the structural diversity within the aflavinine family and spurred further interest in their chemical properties and biological activities. ajchem-b.comsocialresearchfoundation.com

Structural Classification of this compound within the Indole-Diterpenoid Chemical Class

Indole-diterpenoids are broadly categorized based on their core skeletal structure. researchgate.netmdpi.com A major classification divides them into paspaline-type and non-paspaline-type compounds. researchgate.netmdpi.com this compound belongs to the non-paspaline-type, specifically the aflavinine series. mdpi.comnih.gov

The defining feature of the aflavinine series is the direct connection between the C3 position of the indole ring and a 6/6-membered ring system of the diterpenoid portion. researchgate.netnih.gov The core structure of aflavinines is a tightly fused tricyclic framework containing multiple stereogenic centers, which presents a considerable challenge for chemical synthesis. ajchem-b.comsocialresearchfoundation.com

This compound, as its name suggests, is a hydroxylated derivative of aflavinine. Its specific structure, 20,25-dihydroxyaflavinine, indicates the presence of two hydroxyl (-OH) groups at positions C20 and C25 of the aflavinine skeleton. researchgate.netnih.govrhhz.netpsu.edu This hydroxylation adds to the structural complexity and influences the compound's chemical properties. The intricate and densely functionalized architecture of this compound firmly places it within the fascinating and complex world of indole-diterpenoid chemistry. ajchem-b.comsocialresearchfoundation.com

Eigenschaften

IUPAC Name |

9-(1-hydroxypropan-2-yl)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO3/c1-16-13-24(32)27(4)18(3)9-10-23(31)28(27)12-11-19(17(2)15-30)25(26(16)28)21-14-29-22-8-6-5-7-20(21)22/h5-8,14,16-18,23-24,26,29-32H,9-13,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEZVDUXYBOYTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)CO)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of Dihydroxyaflavinine

Primary Fungal Sources of Dihydroxyaflavinine (B211583) Biosynthesis

The production of this compound is intrinsically linked to specific fungal species, which synthesize it as part of their complex secondary metabolism. This process is often influenced by the fungus's developmental stage and environmental conditions.

Aspergillus flavus is a primary and well-documented fungal source of a diverse array of secondary metabolites, including numerous indole-diterpenoids. nih.govresearchgate.netjst.go.jp This opportunistic fungus, known for contaminating agricultural crops, possesses the genetic machinery for synthesizing complex compounds like this compound. nih.govnih.govmdpi.com The genome of A. flavus contains at least 56 gene clusters predicted to be involved in secondary metabolite production. nih.govnih.gov Research has confirmed that a subset of these metabolites, including the class of compounds known as aflavinines, are actively produced by this species. researchgate.net The isolation of this compound and its analogs is therefore predominantly achieved through the cultivation of specific A. flavus strains in controlled laboratory settings, followed by extraction from the fungal biomass or the fermentation broth. nih.govresearchgate.netmdpi.com

In many filamentous fungi, the synthesis of secondary metabolites is closely tied to morphological development, particularly the formation of sclerotia. nih.gov Sclerotia are hardened, compact masses of hyphae that serve as survival structures, allowing the fungus to withstand harsh environmental conditions. nih.gov In Aspergillus flavus, certain secondary metabolites, including aflavinines, are found primarily accumulated in these sclerotial structures. researchgate.net

A. flavus isolates are often categorized into different morphotypes based on the size and number of sclerotia they produce, most notably the 'S' (small sclerotia) and 'L' (large sclerotia) types. nih.govnih.gov These morphotypes exhibit distinct differences in their secondary metabolite profiles. researchgate.netnih.gov S-type strains typically produce numerous small sclerotia (<400 µm), while L-type strains produce fewer, larger sclerotia (>400 µm). nih.gov This differentiation in morphology is also linked to variations in the production of toxins and other metabolites, suggesting that the biosynthesis of compounds like this compound may be correlated with a specific sclerotial morphotype. nih.govnih.gov

| Feature | S Morphotype | L Morphotype |

| Sclerotia Size | Small (< 400 µm) | Large (> 400 µm) |

| Sclerotia Number | Numerous | Fewer |

| Conidia (Spore) Production | Lower | Abundant |

| Aflatoxin Production | Consistently high | Variable (from none to high) |

| Secondary Metabolism | Higher pressure to maintain | More specialized |

Endophytic fungi reside within the living tissues of plants without causing any apparent disease. This symbiotic relationship has made them a prolific source of novel and bioactive secondary metabolites, including a wide variety of alkaloids and terpenoids. frontiersin.org Aspergillus species, including A. flavus, are frequently isolated as endophytes from various plant tissues. nih.govmdpi.com An endophytic Aspergillus flavus strain, GZWMJZ-288, isolated from the plant Garcinia multiflora, has been shown to produce several indole (B1671886) diterpenoid derivatives. nih.govmdpi.com This highlights that the endophytic lifestyle can support the biosynthesis of complex compounds like this compound. The investigation of endophytic fungi, therefore, represents a significant frontier in the discovery of new indole-diterpenoids and their analogs. acs.orgbohrium.comacs.org

Chromatographic and Spectroscopic Techniques for this compound Fractionation

The isolation and purification of a specific compound like this compound from a complex mixture of fungal metabolites requires a multi-step approach involving extraction and sophisticated separation techniques.

The initial step in isolating this compound from a fungal culture involves solvent extraction. Fungal biomass, either the mycelium or sclerotia, is typically harvested and dried. youtube.com A suitable organic solvent is then used to extract the secondary metabolites. The choice of solvent is critical and depends on the polarity of the target compound. For indole alkaloids, polar solvents such as methanol (B129727), ethanol, or ethyl acetate (B1210297) are commonly employed. nih.govnih.govmdpi.commdpi.com For instance, pure methanol has been shown to be effective for the quantitative extraction of genuine indole alkaloids from fungal biomass. nih.gov

Following the initial extraction, the crude extract contains a complex mixture of compounds. Liquid-liquid partitioning is often used as a preliminary purification step. This technique separates compounds based on their differential solubility in two immiscible liquid phases, such as an aqueous solution and an organic solvent like n-hexane or dichloromethane. nih.govmdpi.com This helps to remove highly polar or non-polar impurities, thereby enriching the fraction containing the target indole-diterpenoids before further chromatographic separation.

Following extraction and preliminary partitioning, advanced chromatographic techniques are essential for the high-resolution purification of this compound. unibo.it Preparative chromatography is used to separate and isolate quantities of a specific compound from a mixture for further analysis and characterization. evotec.comwaters.com

Commonly used methods include:

Column Chromatography: The crude or semi-purified extract is often first subjected to column chromatography using a stationary phase like silica (B1680970) gel. nih.gov

Preparative High-Performance Liquid Chromatography (HPLC): This is a high-resolution technique that uses high pressure to pass the solvent and sample mixture through a column packed with a sorbent material. nih.gov It is highly effective for isolating pure compounds from complex mixtures. medicopublication.comyoutube.com Mass-directed preparative HPLC systems can specifically target and collect fractions containing the compound of interest based on its molecular weight. youtube.com

Anion Exchange Chromatography: This method separates molecules based on their net surface charge and has been used in the fractionation of extracts from Aspergillus flavus. u-szeged.hunih.gov

These advanced techniques, often used in sequence, are critical for obtaining this compound in a highly purified form suitable for structural elucidation and further scientific investigation.

| Technique | Principle of Separation | Application in Purification |

| Solvent Extraction | Differential solubility of compounds in a specific solvent. | Initial recovery of secondary metabolites from fungal biomass. |

| Liquid-Liquid Partitioning | Differential solubility between two immiscible liquid phases. | Preliminary cleanup and fractionation of the crude extract. |

| Column Chromatography | Adsorption of compounds onto a solid stationary phase (e.g., silica gel). | Gross separation of compounds based on polarity. |

| Preparative HPLC | Differential partitioning between a mobile phase and a solid stationary phase under high pressure. | High-resolution purification of the target compound from complex mixtures. |

| Anion Exchange Chromatography | Reversible binding of charged molecules to an oppositely charged solid matrix. | Fractionation of charged molecules within the fungal extract. |

Biosynthetic Pathways and Genetic Regulation of Dihydroxyaflavinine

Overview of Indole-Diterpenoid Biosynthesis in Fungi

The biosynthesis of indole-diterpenoids is a conserved yet adaptable process in filamentous fungi, including species from the genera Aspergillus, Penicillium, and Claviceps. taylorfrancis.com These pathways generate a vast diversity of structures from a common set of starting materials and early intermediates. The initial steps that form the core indole-diterpene scaffold are particularly well-conserved across different fungal species and pathways. mdpi.comnih.gov

The fundamental building blocks for all indole-diterpenoids are derived from primary metabolism. The indole (B1671886) moiety originates from the aromatic amino acid tryptophan or its precursor, indole-3-glycerol phosphate (B84403). mdpi.comfrontiersin.orgresearchgate.net The diterpenoid portion is constructed from geranylgeranyl diphosphate (B83284) (GGPP) , a 20-carbon isoprenoid. nih.govfrontiersin.orgresearchgate.net

GGPP itself is synthesized by a GGPP synthase (often encoded by genes like idtG or paxG) through the iterative condensation of isopentenyl diphosphate (IPP) with dimethylallyl diphosphate (DMAPP), geranyl diphosphate (GPP), and farnesyl diphosphate (FPP). uniprot.orguniprot.orgfrontiersin.org These precursors are supplied by the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (MEP) pathway in plastids (in relevant organisms). mdpi.com

Table 1: Primary Precursors for Dihydroxyaflavinine (B211583) Biosynthesis

| Precursor Molecule | Biosynthetic Origin | Role in this compound |

| Tryptophan (or Indole-3-glycerol phosphate) | Shikimate Pathway | Source of the indole ring system. mdpi.comfrontiersin.org |

| Geranylgeranyl Diphosphate (GGPP) | Mevalonate/Isoprenoid Pathway | Source of the 20-carbon diterpenoid skeleton. nih.govfrontiersin.org |

The first committed step in the biosynthesis of nearly all known indole-diterpenoids is the covalent linkage of the indole and diterpenoid precursors. researchgate.net This reaction involves the prenylation of the indole ring with GGPP, catalyzed by a specialized indole prenyltransferase (also known as a geranylgeranyltransferase). uniprot.orgnih.gov In many characterized pathways, such as the paxilline (B40905) pathway, this enzyme is designated PaxC or its homolog, IdtC. uniprot.orgresearchgate.netrsc.org The enzyme catalyzes the formation of a C-C bond between the C3 position of the indole nucleus and the C1 position of GGPP, yielding the linear intermediate 3-geranylgeranylindole (3-GGI) . nih.govuniprot.orguniprot.orgacs.org This molecule serves as the universal acyclic precursor for the subsequent, and more varied, cyclization and tailoring reactions that define the specific indole-diterpenoid family. rsc.org

Enzymatic Transformations in this compound Elaboration

Following the synthesis of 3-GGI, a cascade of enzymatic transformations sculpts the final complex architecture of this compound. These steps include intricate cyclizations to form the polycyclic diterpenoid core and specific oxidative modifications that add the final functional groups.

The conversion of the linear 3-GGI precursor into a complex, polycyclic structure is orchestrated by a suite of terpene cyclases. The process is initiated by the epoxidation of a double bond in the geranylgeranyl chain of 3-GGI, a reaction catalyzed by an FAD-dependent monooxygenase (e.g., IdtM or PaxM). nih.govuniprot.orgacs.org This epoxidation activates the molecule for cyclization.

The subsequent cyclization cascade is catalyzed by an unusual integral membrane terpene cyclase, typically an IdtB homolog. nih.govnih.gov This enzyme directs a precise series of ring closures to form the initial carbocyclic core of the diterpenoid moiety. nih.govnih.gov For many indole-diterpenoids, this process leads to a hexacyclic paspaline-type core. nih.govrsc.org

Recent research has clarified the roles of different cyclases. While IdtB was once thought to catalyze the entire cyclization to paspaline (B1678556), it is now understood that its primary role is to form the initial rings. researchgate.netrsc.org The formation of the final tetrahydropyran (B127337) (THP) ring, a common feature in many IDTs, is catalyzed by a separate, previously overlooked cyclase. nih.govrsc.orgresearchgate.net In fungi belonging to the Eurotiomycetes, this enzyme is named IdtA , while in Sordariomycetes, an unrelated protein named IdtS performs the same function, highlighting convergent evolution in these pathways. nih.govrsc.orgresearchgate.net The aflavinine skeleton, from which this compound is derived, is formed through an alternative cyclization cascade from a common intermediate, leading to a different ring system compared to paspaline-type molecules. ub.edu

Table 2: Key Enzyme Classes in Indole-Diterpenoid Core Synthesis

| Enzyme Class | Gene Name Examples | Function |

| Indole Prenyltransferase | IdtC, PaxC | Catalyzes the formation of 3-GGI from tryptophan and GGPP. uniprot.orgresearchgate.net |

| FAD-Monooxygenase | IdtM, PaxM | Epoxidizes the geranylgeranyl chain of 3-GGI to initiate cyclization. nih.govuniprot.org |

| Terpene Cyclase I | IdtB, PaxB | Catalyzes the initial major cyclization cascade of epoxidized 3-GGI. nih.govnih.gov |

| Terpene Cyclase II | IdtA, IdtS | Catalyzes the formation of the tetrahydropyran (THP) ring in paspaline-type IDTs (related pathways). nih.govrsc.orgresearchgate.net |

While not directly part of the indole-diterpenoid backbone formation, oxidative coupling reactions catalyzed by cytochrome P450 enzymes are a key mechanism used by fungi to create complex dimeric molecules, and they offer a mechanistic parallel for understanding complex bond formations. frontiersin.orgrsc.org In the biosynthesis of fungal products like bicoumarins, P450 enzymes control the regio- and stereoselective C-C cross-coupling of two monomeric subunits. frontiersin.orgacs.org These enzymes, sometimes referred to as dirigent P450s, are thought to function by generating phenoxy radicals from phenolic substrates and then directing their coupling to form specific biaryl bonds, preventing the formation of undesired isomers. acs.orgoup.comresearchgate.net This enzymatic control over radical reactions highlights how fungal pathways can achieve high specificity in constructing complex architectures, a principle that also applies to the intricate tailoring steps in this compound biosynthesis. nih.gov

The final steps in the biosynthesis of this compound involve the precise hydroxylation of the aflavinine scaffold. A proposed biosynthetic pathway suggests that this compound is formed from its precursor, aflavinine , through two distinct, site-selective oxidation reactions. ub.edu These hydroxylations occur at the C14 and C25 positions of the molecule. ub.edu

Such specific modifications are characteristic of tailoring enzymes, most commonly cytochrome P450 monooxygenases. uniprot.orguniprot.org These enzymes are renowned for their ability to catalyze the functionalization of unactivated C-H bonds with high regio- and stereoselectivity, which is essential for producing the final, specific natural product from a common scaffold. nih.govnih.gov The genetic information for these P450s is typically located within the same biosynthetic gene cluster as the core enzymes, ensuring coordinated expression and the efficient production of the final metabolite.

Genetic Basis of this compound Production

The biosynthesis of this compound, a complex indole-diterpenoid, is governed by a sophisticated genetic architecture within the producing fungi, primarily species of Aspergillus. biosynth.comfrontiersin.org The production of such secondary metabolites is not arbitrary but is encoded by specific sets of genes organized into biosynthetic gene clusters (BGCs). These clusters are typically silent under standard laboratory conditions, requiring specific developmental or environmental cues for activation. nih.govfrontiersin.org

Identification of the Aflavinine Gene Cluster

The genome of Aspergillus flavus, a known producer of this compound, is predicted to contain at least 56 secondary metabolite gene clusters. nih.gov Identifying the specific cluster responsible for a particular compound among these is a significant challenge. This compound belongs to the aflavinine group of indole-diterpenes, which are characterized by a sterically congested structure where an indole moiety is linked to a diterpenoid ring system. frontiersin.org

The biosynthesis of these compounds is intricate and can be governed by genes located in different parts of the genome. For instance, the related indole-diterpenoid aflatrem (B161629) is synthesized via a complex pathway that involves two distinct gene clusters located on separate chromosomes in A. flavus. frontiersin.org The core biosynthetic pathway for indole-diterpenes involves several key enzymes encoded by genes within the BGC. Research has identified several fundamental genes, such as idtA and idtB, which encode terpene cyclases responsible for forming the characteristic ring structures of these compounds. researchgate.net

While a single, definitively named "this compound cluster" is not yet fully characterized, research into related compounds provides significant clues. For example, studies on A. flavus have identified "cluster 39" as being responsible for the production of aflavarin (B605214) and have shown its expression is linked to the development of sclerotia, the same fungal structures where this compound is found in high concentrations. asm.orgjst.go.jp

Table 1: Key Gene Types in Indole-Diterpenoid Biosynthetic Gene Clusters

| Gene Type | Encoded Enzyme | Function in Biosynthesis | Reference |

|---|---|---|---|

| PKS | Polyketide Synthase | Involved in the initial steps of building the carbon skeleton. | asm.org |

| Terpene Cyclase | Terpene Cyclase | Catalyzes the complex cyclization reactions to form the diterpenoid rings. | researchgate.net |

| Prenyltransferase | Prenyltransferase | Attaches prenyl groups to the indole moiety. | asm.org |

| Cytochrome P450 | Cytochrome P450 Monooxygenase | Performs oxidative modifications, such as hydroxylations, to create derivatives like this compound. | asm.orgacs.org |

| O-methyltransferase | O-methyltransferase | Adds methyl groups to the molecule. | asm.org |

Activation of Silent Biosynthetic Gene Clusters (BGCs) for this compound Production

Many fungal BGCs are not expressed, or are expressed at very low levels, during growth on standard laboratory media, presenting a major challenge for the discovery of new natural products. nih.gov These are often referred to as "silent" or "cryptic" gene clusters. mdpi.com Researchers have devised numerous strategies to awaken these silent clusters to induce the production of their associated metabolites, including this compound. frontiersin.orgencyclopedia.pub

One powerful strategy is the heterologous expression of entire BGCs or the introduction of specific activating genes. mdpi.com A notable success in producing this compound was achieved by activating a silent indole diterpenoid BGC in the fungus Aspergillus oryzae. acs.org This was accomplished by introducing an exogenous cytochrome P450 gene, AstB, into the fungus. The activation of the cluster led to the production and isolation of 15 indole diterpenoids, including this compound. acs.org

Table 2: Indole Diterpenoids Produced by Aspergillus oryzae Upon Activation with AstB Gene

| Compound Number | Compound Name | Reference |

|---|---|---|

| 1 | Asppaxilline A | acs.org |

| 2 | 3-Deoxo-3-hydroxy-paspalinine | acs.org |

| 3 | Paspalinine | acs.org |

| 4 | Paspaline | acs.org |

| 5 | 10β-hydroxypaspaline | acs.org |

| 6 | 11-hydroxy-10,23-dihydro-24,25-dehydroaflavinine | acs.org |

| 7 | 11,13-dihydroxy-10,23-dihydro-24,25-dehydroaflavinine | acs.org |

| 8 | Aflavinine | acs.org |

| 9 | 10,11-dihydro-11,12-dihydro-20-hydroxyflavinine | acs.org |

| 10 | 24,25-dihydro-10,11-dihydro-20-hydroxyflavinine | acs.org |

| 11 | Isoaflavinine | acs.org |

| 12 | Monohydroxyisoaflavinine | acs.org |

| 13 | This compound | acs.org |

| 14 | Hydroxyaflavinine | acs.org |

| 15 | Aflavazole (B161664) | acs.org |

Other successful activation methods include:

Co-cultivation: Growing the producing fungus alongside another microorganism, such as a bacterium, can trigger the expression of silent BGCs through inter-species chemical signaling. encyclopedia.pubelifesciences.org

OSMAC (One Strain, Many Compounds): This approach involves systematically altering cultivation parameters such as media composition, pH, and temperature to trigger different metabolic pathways. encyclopedia.pub

Genetic Engineering: Modern techniques like CRISPR-Cas9 allow for the precise insertion of strong, constitutively active promoters upstream of a silent BGC, forcing the expression of its genes. nih.govgoogle.com

Epigenetic Modification: The use of small molecules to inhibit enzymes responsible for DNA methylation and histone deacetylation can remodel the chromatin structure, making silent gene clusters accessible to the cell's transcriptional machinery. frontiersin.orgencyclopedia.pub

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes within the this compound BGC is tightly controlled at the level of transcription. frontiersin.org This regulation ensures that the complex and energy-intensive secondary metabolites are produced only when they provide a competitive advantage to the organism, for example, during specific developmental stages or in response to environmental stress. frontiersin.orgmdpi.com

In Aspergillus species, gene expression is often controlled by global regulatory proteins that can influence multiple BGCs simultaneously. A key global regulator is VeA , a protein that forms part of the velvet complex. asm.org In A. flavus, VeA is essential for the normal expression of at least 28 different secondary metabolite gene clusters. asm.org The absence of a functional veA gene leads to a significant downregulation of the genes within these clusters, including cluster 39, which is linked to the production of aflavinine-type molecules. nih.govasm.org

The regulation is also closely tied to fungal development. The production of this compound is strongly associated with the formation of sclerotia, which are hardened survival structures. jst.go.jp Transcriptional analysis has confirmed this link, showing that the expression of key biosynthetic genes, such as the polyketide synthase afvB from cluster 39, is over 20 times higher in sclerotia compared to vegetative mycelium. asm.org

The molecular mechanism of this control involves transcription factors (TFs) that bind to specific DNA sequences, known as cis-regulatory elements or promoters, located upstream of the target genes. nih.gov This binding can either recruit or block the RNA polymerase, thus activating or repressing transcription. wikipedia.org Furthermore, the accessibility of these promoter regions is governed by the state of the chromatin, which can be modified by processes like histone acetylation and DNA methylation, adding another layer of epigenetic regulation. wikipedia.org

Table 3: Key Transcriptional Regulators in Aspergillus Secondary Metabolism

| Regulator | Type | Role | Reference |

|---|---|---|---|

| VeA | Global Regulator (Velvet Complex) | Required for the expression of numerous secondary metabolite BGCs, including those active during sclerotia formation. | nih.govasm.org |

| LaeA | Global Regulator (Methyltransferase) | A master regulator that controls the expression of many BGCs by modifying chromatin structure. | |

| MYB TFs | Transcription Factor Family | A family of proteins known to bind promoter elements (AC elements) of secondary metabolism genes to activate their expression. | nih.gov |

| NsdC | Transcription Factor | A developmental regulator in A. flavus whose knockout alters the transcriptional profiles of several BGCs. | nih.gov |

Structural Elucidation and Advanced Characterization of Dihydroxyaflavinine

Spectroscopic Methodologies for Dihydroxyaflavinine (B211583) Structure Determination

The initial determination of the planar structure and connectivity of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is fundamental to establishing the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide initial information on the types and chemical environments of protons and carbons within the molecule. rsc.org The ¹H NMR spectrum reveals the number of distinct protons, their multiplicity (singlet, doublet, etc.), and their integration, which corresponds to the number of protons generating the signal. drugbank.com The ¹³C NMR spectrum indicates the number of non-equivalent carbons present. hmdb.ca

To assemble the molecular structure, two-dimensional (2D) NMR experiments are indispensable. ua.es

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds, allowing for the tracing of proton-proton spin systems throughout the molecule. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to their attached carbons, definitively linking the ¹H and ¹³C assignments for all C-H units. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons over two to three bonds (and sometimes four in conjugated systems). sdsu.educolumbia.edu These correlations are crucial for connecting the individual spin systems and piecing together the complete molecular skeleton, including the placement of quaternary carbons and heteroatoms. ustc.edu.cn

The full assignment of signals is achieved by integrating data from all these experiments. rsc.org While specific, complete NMR data for this compound is dispersed in the literature, the following table represents the type of data obtained from such analyses for an indole-diterpenoid scaffold.

Table 1: Representative NMR Data for a this compound-type Scaffold This table is illustrative and intended to represent the type of data generated via NMR analysis. Actual chemical shifts may vary.

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, Multiplicity, J in Hz) | Key HMBC Correlations (H → C) |

|---|---|---|---|

| 2 | ~124.0 | - | H-12, H-4 |

| 3a | ~135.0 | - | H-4, H-12 |

| 4 | ~119.0 | ~7.10, d, 8.0 | C-2, C-3a, C-5 |

| 5 | ~120.0 | ~7.05, t, 7.5 | C-3a, C-6, C-7 |

| 6 | ~122.0 | ~7.20, t, 7.5 | C-4, C-7a |

| 7 | ~112.0 | ~7.50, d, 8.0 | C-5, C-7a |

| 7a | ~138.0 | - | H-5, H-7, H-12 |

| 12 | ~100.0 | ~7.15, s | C-2, C-7a, C-13, C-14 |

| 14 | ~40.0 | ~3.00, m | C-12, C-13, C-15, C-24 |

| 25 | ~72.0 | ~3.80, m | C-24, C-26 |

| NH | - | ~8.10, br s | C-2, C-7a |

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Tandem Mass Spectrometry (MS/MS)

High-resolution mass spectrometry (HRESIMS) is employed to determine the precise elemental composition of a molecule. For 14,25-dihydroxyaflavinine, HRESIMS analysis has identified a protonated molecule [M+H]⁺ at an m/z of 438.3017, which corresponds to the molecular formula C₂₈H₃₉NO₃. frontiersin.orgnih.govresearchgate.net This high-accuracy mass measurement is critical for confirming the molecular formula proposed from NMR data. nih.govfrontiersin.org

Table 2: HRESIMS Data for this compound

| Parameter | Observed Value | Reference |

|---|---|---|

| Molecular Formula | C₂₈H₃₉NO₃ | nih.gov |

| Ion | [M+H]⁺ | frontiersin.orgnih.govresearchgate.net |

| Observed m/z | 438.3017 | frontiersin.orgnih.govresearchgate.net |

| Calculated m/z | 438.30027 | uliege.be |

| Key MS/MS Fragmentation | Consecutive losses of hydroxyl groups | frontiersin.orgnih.gov |

X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound

While spectroscopic methods can define the planar structure, X-ray crystallography on a single crystal provides the most definitive evidence for the three-dimensional arrangement of atoms, including the absolute stereochemistry. researchgate.netnih.gov This technique is considered the gold standard for determining the absolute configuration of chiral molecules, provided a high-quality crystal can be obtained. mit.edu

For this compound, the absolute configuration has been successfully determined using single-crystal X-ray diffraction. acs.org The analysis yields the precise spatial coordinates of each atom, confirming the relative stereochemistry of all chiral centers. To establish the absolute stereochemistry, the analysis relies on the anomalous dispersion effect. mit.edu The Flack parameter is calculated during the refinement process to indicate whether the refined structural model or its inverted counterpart is correct. wikipedia.org A Flack parameter close to zero with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct. wikipedia.orgsoton.ac.uk The reported Flack parameter for this compound was 0.11(15), confirming the assigned absolute stereochemistry. acs.org

Table 3: Crystallographic Data Summary for this compound

| Method | Finding | Significance | Reference |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Determination of the absolute stereostructure | Provides unambiguous 3D structure and absolute configuration | acs.org |

| Flack Parameter | 0.11 (15) | Confirms the correctness of the assigned absolute configuration | acs.org |

Advanced Chiroptical Techniques for Stereochemical Assignment

When single crystals suitable for X-ray analysis are not available, advanced chiroptical techniques serve as powerful alternative methods for assigning absolute configuration. mdpi.comnih.gov These methods, which include Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), measure the differential absorption of polarized light by a chiral molecule in solution. jascoinc.comencyclopedia.pubwiley.com

The general approach involves comparing the experimentally measured chiroptical spectrum with spectra predicted computationally for all possible stereoisomers. researchgate.netpsu.edu

Electronic Circular Dichroism (ECD): ECD spectroscopy measures circular dichroism in the UV-Visible range, arising from electronic transitions associated with chromophores in the molecule. psu.edufaccts.de The sign and shape of the ECD spectrum are highly sensitive to both the absolute configuration and the molecular conformation. encyclopedia.pub For related indole-diterpenoids, the absolute configuration has been confirmed by comparing the experimental ECD spectrum with the spectrum calculated using time-dependent density functional theory (TD-DFT). acs.org

Vibrational Circular Dichroism (VCD): VCD is the infrared counterpart to ECD, measuring differential absorption of polarized light in the vibrational transition region. jascoinc.com A key advantage is that all molecules with chiral centers absorb in the IR region, so the presence of a UV chromophore is not necessary. jascoinc.com

These techniques provide a non-empirical and reliable means of stereochemical assignment for molecules in solution. nih.gov

Computational Chemistry in Support of Structural Analysis

Computational chemistry has become an integral and indispensable tool in the structural elucidation of complex natural products like this compound. researchgate.netmdpi.comresearchgate.net It is used not to replace experimental data, but to support and interpret it, particularly for stereochemical assignment. nih.govcam.ac.uk

Theoretical Studies and Molecular Modeling

Theoretical studies, primarily using Density Functional Theory (DFT), are employed to model the properties of this compound. tu-braunschweig.de DFT calculations are used to predict NMR chemical shifts and chiroptical spectra (ECD/VCD) for potential isomers of a compound. st-and.ac.uknih.gov

The standard workflow involves:

Conformational Search: Performing a molecular mechanics search to identify all low-energy conformations for each possible stereoisomer. nih.gov

Geometry Optimization: Optimizing the geometry of each significant conformer at a higher level of theory (e.g., DFT). mdpi.com

Property Calculation: Calculating the NMR shielding constants and/or TD-DFT for ECD spectra for each optimized conformer. faccts.de

Boltzmann Averaging: Generating a final predicted spectrum for each stereoisomer by averaging the spectra of its conformers, weighted by their calculated Boltzmann population distribution.

Comparison: Comparing the predicted spectra with the experimental NMR and/or ECD data. The isomer whose calculated spectrum most closely matches the experimental one is identified as the correct structure. nih.gov

This integrated approach, combining experimental spectroscopy with high-level computational analysis, provides a powerful and confident assignment of the complex structure and absolute stereochemistry of this compound. researchgate.net

Chemical Synthesis and Derivatization Strategies for Dihydroxyaflavinine

Total Synthesis Approaches to Dihydroxyaflavinine (B211583) and its Aflavinine Congeners

The total synthesis of this compound and its structurally related congeners, such as aflavinine and anominine, represents a significant challenge in organic chemistry due to their sterically congested and complex polycyclic frameworks. pitt.eduscribd.com Early work in this area was pioneered by Danishefsky and his team, who reported the first total synthesis of an aflavinine analogue, 3-desmethylaflavinine, in 1985. ajchem-b.com A key feature of this synthesis was the innovative use of a [2+2+2] annulation to construct the congested tricyclic core. pitt.eduajchem-b.com However, this route was not successfully applied to the natural aflavinine structure due to challenges in controlling the stereochemistry at the C(4) position. scribd.comajchem-b.com

A major breakthrough occurred decades later with the work of Li and co-workers, who developed a unified strategy for the total synthesis of several members of the aflavinine family. ajchem-b.comresearchgate.net Their approach provided access to 14-hydroxyaflavinine and aflavazole (B161664), demonstrating a versatile pathway to these complex natural products. researchgate.net This work, along with the total synthesis of anominine, another related indole (B1671886) diterpenoid, has paved the way for accessing the broader family of aflavinine-type molecules. researchgate.netub.edu

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available precursors. jst.go.jpnih.gov For the aflavinine family, including this compound, the retrosynthetic strategy must address the formidable challenge of its densely functionalized and stereochemically rich core.

A representative retrosynthetic analysis, such as that envisioned for the related compound (-)-anominine, provides insight into the logic applied to the whole family. Current time information in Bangalore, IN. The primary disconnection often involves a late-stage introduction of the indole or indole-like moiety. Current time information in Bangalore, IN. This simplifies the target to a complex polycyclic core. This core can be further disconnected, for instance, through transformations that break down the decalin ring system. A key disconnection might target the bond formed during a crucial cyclization step, leading back to a more linear or less complex cyclic precursor. Current time information in Bangalore, IN. A critical component in the synthesis of many aflavinine congeners is the Wieland-Miescher ketone or a functionalized analogue, which serves as a foundational building block for the decalin system and establishes early stereochemical control. pitt.edu

Key Disconnections in Aflavinine Synthesis:

Indole Formation: Late-stage Fischer indole synthesis or a similar strategy to attach the heterocyclic system.

Final Ring Closure: Breaking a key C-C or C-O bond formed in a late-stage cyclization event (e.g., Prins or aldol-type reaction).

Polycyclic Core Breakdown: Disconnecting the molecule at the junction of major ring systems, often leading back to a key intermediate like a functionalized decalin.

Decalin System: Retrosynthetically simplifying the decalin system to a key starting material like the Wieland-Miescher ketone.

Application of Dearomative Logic in Synthetic Route Design

Dearomatization is a powerful strategy in organic synthesis for converting flat, simple aromatic compounds into three-dimensional, complex, sp³-rich molecules that are characteristic of natural products like this compound. ajchem-b.comesr.cri.nzpageplace.de This approach is particularly suited for constructing the intricate polycyclic skeleton of the aflavinine family from readily available aromatic precursors. ajchem-b.com

While no completed total synthesis of this compound has explicitly detailed a dearomative strategy as its central theme, the logic is highly applicable. A hypothetical dearomative approach could involve:

Starting with a substituted phenol (B47542) or indole derivative.

Executing an oxidative dearomatization step. This generates a highly reactive cyclohexadienone or a related intermediate. esr.cri.nz

Trapping the intermediate in a cycloaddition reaction. The dienone can participate in reactions like a Diels-Alder cycloaddition to rapidly build the polycyclic framework. ajchem-b.com

This strategy offers an efficient way to generate significant molecular complexity and install multiple stereocenters in a single step, bridging the gap between simple aromatic starting materials and the complex aliphatic core of this compound. ajchem-b.compageplace.de

Cascade Reactions and Stereocontrolled Construction of Polycyclic Frameworks

Cascade reactions, where a series of intramolecular transformations occur in a single operation, are instrumental in efficiently assembling the complex and sterically hindered polycyclic frameworks of this compound and its congeners. researchgate.netbaranlab.orgknowthecause.com These reactions minimize the need for intermediate purification and protection/deprotection steps, leading to more elegant and efficient syntheses.

A prime example is the [2+2+2] annulation strategy used by Danishefsky in the synthesis of 3-desmethylaflavinine. scribd.comresearchgate.net This process involved a sequence of a Michael addition, an intramolecular Michael addition, and an intramolecular aldol-like reaction to close a six-membered ring from three separate two-carbon units in one pot. researchgate.net

More recently, the work of Li and co-workers showcased an AlI₃-promoted alkyne Prins cyclization . ajchem-b.comresearchgate.net This powerful cascade reaction was a key step in their unified strategy to access aflavazole and 14-hydroxyaflavinine. ajchem-b.com The reaction proceeds through a sequence that forms the sterically congested polycyclic ether frameworks common to this family of natural products, demonstrating the power of cascade logic in solving complex synthetic challenges. ajchem-b.comresearchgate.net

Stereoselective Transformations in this compound Synthesis

Controlling the stereochemistry across multiple chiral centers is a paramount challenge in the synthesis of this compound. Stereoselective transformations are employed throughout the synthetic sequence to ensure the correct three-dimensional arrangement of the final molecule. ub.eduacs.org

Key strategies for achieving stereocontrol include:

Substrate Control: The inherent chirality of an advanced intermediate is used to direct the stereochemical outcome of a subsequent reaction. In the synthesis of aflavinine congeners, the structurally congested nature of the bicyclic core can be exploited to control the approach of reagents. pitt.edu

Asymmetric Catalysis: Chiral catalysts are used to create one enantiomer of a product in excess over the other. scribd.com A critical example is the asymmetric synthesis of the Wieland-Miescher ketone, a common starting material. Organocatalytic approaches can produce this key building block with high enantiomeric excess, establishing a crucial stereocenter early in the synthesis. pitt.edu

Bulky Protecting Groups: The use of sterically demanding protecting groups, such as the triisopropylsilyl (TIPS) group, can influence the conformation of a molecule and favor a specific outcome in a key cycloaddition or transformation by promoting allylic 1,3-strain. ajchem-b.com

These methods are essential for navigating the complex energy landscapes of the reactions and selectively forming the desired diastereomer of the intricate natural product. acs.org

Semisynthesis of this compound from Natural Precursors

Semisynthesis uses compounds isolated from natural sources as starting materials for chemical modification. medchemexpress.com This approach can be more efficient than total synthesis for producing analogs of complex molecules like this compound, as nature has already performed the difficult task of assembling the core structure. medchemexpress.comfrontiersin.org

This compound itself, along with a variety of related aflavinine congeners such as monohydroxyaflavinine and aflavinine, can be isolated from the fungus Aspergillus flavus. researchgate.netknowthecause.comnih.gov These naturally occurring compounds serve as ideal precursors for semisynthesis. For example, a readily available monohydroxylated aflavinine could potentially be converted to this compound through selective oxidation of a specific C-H bond. Conversely, selective deoxygenation or derivatization of the hydroxyl groups on this compound could provide access to other natural and unnatural analogs. While the literature is dominated by total synthesis efforts and isolation studies, the availability of these precursors makes semisynthesis a viable and attractive strategy for generating structural diversity within the aflavinine family. pageplace.defrontiersin.org

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound are crucial for exploring structure-activity relationships (SAR) and developing new therapeutic leads. By systematically modifying the core structure, chemists can probe which functional groups are essential for biological activity. researchgate.net

One of the earliest examples of an aflavinine analog synthesis was the total synthesis of 3-desmethylaflavinine by Danishefsky's group. ajchem-b.combaranlab.org This analog lacks the methyl group on the indole nitrogen, providing a key data point for understanding the role of this feature.

More recent work has focused on creating derivatives by modifying the natural products. For instance, a new analog, 26-dihydroxyaflavininyl acetate (B1210297) , was isolated from Aspergillus flavus and evaluated for its enzyme inhibitory activity. The synthesis of such derivatives can also be achieved through chemical transformation of the isolated natural products. The presence of multiple hydroxyl groups and other reactive sites on the aflavinine scaffold offers opportunities for creating a wide array of derivatives through reactions such as esterification, etherification, oxidation, or reduction. researchgate.net These efforts are essential for developing compounds with potentially improved properties.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how a molecule's chemical structure correlates with its biological function. nih.gov For this compound, SAR exploration is largely informed by the existence of a family of naturally occurring, structurally related aflavinine congeners isolated from fungi such as Aspergillus flavus. researchgate.net By comparing the biological activities of these natural analogs, researchers can infer which structural motifs are essential for activity.

This compound is part of a broader class of aflavinine compounds, which includes molecules with varying degrees of hydroxylation and saturation in their polycyclic structure. researchgate.netajchem-b.com For instance, compounds such as aflavinine, 14-hydroxyflavinine, and monohydroxyaflavinine have been isolated alongside this compound. researchgate.netwhiterose.ac.uk The comparative analysis of the anti-insectan and other biological activities of these compounds reveals preliminary SAR insights. The presence and position of hydroxyl groups are of particular interest, as these polar groups can form hydrogen bonds with biological targets, significantly influencing binding affinity and specificity. ajchem-b.comnih.gov

The total synthesis of related indole diterpenes, such as anominine, has demonstrated that complex, multi-ring systems analogous to this compound can be constructed in the laboratory. ajchem-b.com These synthetic routes provide a blueprint for the future production of designed analogs that are not found in nature. By systematically modifying specific parts of the this compound scaffold—such as altering the stereochemistry at one of its many chiral centers, modifying the indole nucleus, or changing the position of the hydroxyl groups—researchers can build a detailed SAR model. This model is essential for designing future derivatives with enhanced potency and selectivity.

| Compound | Key Structural Features | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | Hydroxyl groups at C-20 and C-25 | Anti-insectan | frontiersin.org |

| Aflavinine | Lacks the hydroxyl groups of this compound | Anti-insectan | whiterose.ac.uk |

| 14-Hydroxyflavinine | Hydroxyl group at C-14 | Anti-insectan | researchgate.net |

| 24,25-Dihydro-10,11-dihydro-20-hydroxyflavinine | Saturated B/C rings, hydroxyl at C-20 | Anti-insectan | researchgate.net |

| Penitrem A | Related tremorgenic indole diterpenoid | Causes mortality to H. zea | researchgate.net |

Introduction of Functional Groups for Modulating Biological Activity

The strategic introduction of new functional groups onto the this compound core is a primary method for modulating its biological activity. mdpi.com The native hydroxyl groups on this compound are prime candidates for chemical modification. These groups can be transformed into esters, ethers, or other functionalities to alter properties such as solubility, cell permeability, and metabolic stability. researchgate.net For example, the isolation of 26-dihydroxyaflavininyl acetate, a natural derivative, demonstrates that acetylation of a hydroxyl group is a viable modification for this class of compounds. researchgate.net

Chemical modification can be used to achieve several goals:

Enhancing Potency: Introducing groups that can form additional favorable interactions with a biological target can increase the compound's potency.

Improving Pharmacokinetics: Modification can improve a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, adding a polar group might increase water solubility, while adding a lipophilic group could enhance membrane permeability. nih.gov

Reducing Off-Target Effects: By fine-tuning the structure, it may be possible to increase selectivity for the desired biological target, thereby reducing unwanted side effects.

The synthesis of derivatives allows for a systematic exploration of how different chemical properties impact biological function. Functional groups are the reactive centers of a molecule, and their modification is a cornerstone of drug development. mdpi.com For this compound, this could involve reactions targeting the indole nitrogen or the hydroxyl groups on the diterpene skeleton. The creation of such derivatives is essential for transforming a promising natural product into a potential therapeutic agent.

Biological Activities and Molecular Mechanisms of Dihydroxyaflavinine in Vitro and Cellular Studies

Antifeedant and Anti-insectan Effects of Dihydroxyaflavinine (B211583)

This compound is recognized for its significant anti-insectan properties, acting as a potent feeding deterrent against various insect pests. nih.gov This activity is believed to be a key ecological function, protecting the fungal sclerotia—hardened survival structures—from predation by fungivorous insects they commonly encounter in nature. nih.govnih.gov

Studies have demonstrated the efficacy of this compound against several economically important insect pests. It shows notable antifeedant activity against the dried fruit beetle, Carpophilus hemipterus, a common pest of stored products. nih.gov In assays, this compound was identified as one of the most active antifeedant metabolites from A. flavus sclerotia against this beetle. nih.gov Furthermore, the compound has been shown to cause significant mortality in the corn earworm, Heliothis zea, a major agricultural pest. researchgate.net

Table 1: Documented Anti-insectan Activity of this compound

| Target Insect Pest | Scientific Name | Observed Effect | Reference(s) |

|---|---|---|---|

| Dried Fruit Beetle | Carpophilus hemipterus | Potent Antifeedant Activity | nih.gov |

The antifeedant and insecticidal properties of this compound are understood as a chemical defense mechanism for the producing fungus, Aspergillus flavus. nih.gov These metabolites are selectively concentrated in the sclerotia, which are vulnerable to consumption by insects. nih.gov By deterring insect feeding, this compound helps ensure the survival of these fungal propagules, allowing them to germinate later under favorable conditions. nih.gov While this ecological role is well-supported, the precise molecular mechanism of action underlying its anti-insectan effects remains to be fully determined. nih.gov

Antiviral Activity of this compound

The antiviral potential of indole (B1671886) diterpenoids has been noted in scientific literature. However, specific studies detailing the antiviral activity of this compound are limited.

While some related indole diterpenoid compounds, such as tubingensin A isolated from Aspergillus tubingensis, have demonstrated in vitro activity against Herpes Simplex Virus Type 1 (HSV-1), the search of available scientific literature did not yield specific data confirming the direct antiviral activity of this compound against HSV-1. researchgate.net One study evaluated extracts from an endophytic A. flavus strain that produces this compound for general antiviral potential, but the activity of the isolated compound was not specified. nih.gov

Antimicrobial Activity of this compound

In addition to its effects on insects, this compound has been reported to possess modest antimicrobial properties. Research has shown that the compound exhibits mild inhibitory activity against the Gram-positive bacterium Bacillus subtilis in standard disk diffusion assays. nih.gov

Table 2: Observed Antimicrobial Activity of this compound

| Target Microorganism | Type | Observed Effect | Reference(s) |

|---|

Antioxidant Properties of this compound

This compound has been identified as having potential antioxidant properties. Studies involving extracts from the endophytic fungus Aspergillus flavus, which produces the compound, have been evaluated for their antioxidant potential. nih.gov While the extracts showed activity, specific quantitative data on the antioxidant capacity of purified this compound is not detailed in the reviewed literature.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 20,25-Dihydroxyaflavinine |

| Aflatrem (B161629) |

| Aflavarin (B605214) |

| Asparasone A |

| Bacillus subtilis |

| Cyclopiazonic Acid |

| Dideacetyl parasiticolide A |

| This compound |

| Kojic Acid |

Potential for Enzyme Modulation and Target Identification

While direct studies on this compound's effect on protein tyrosine phosphatases are not extensively documented, the inhibitory potential of structurally related indole-diterpenoids suggests that this is a promising area of investigation. Protein tyrosine phosphatase 1B (PTP1B) and T-cell protein tyrosine phosphatase (TCPTP) are significant therapeutic targets for type 2 diabetes, obesity, and cancer, making their inhibitors a subject of intense research. nih.govnih.gov The high degree of homology in the catalytic sites of PTP1B and TCPTP presents a challenge for developing selective inhibitors, yet even dual inhibitors are considered valuable therapeutic candidates. frontiersin.orgjst.go.jp

Several indole-diterpenoids isolated from marine-derived fungi have demonstrated notable inhibitory activity against these enzymes. For instance, various penerpenes, isolated from Penicillium sp. KFD28, have shown potent to moderate inhibition of PTP1B, with IC50 values ranging from 1.7 to 31.8 µM. kib.ac.cn Specifically, Penerpene J exhibited IC50 values of 9.5 µM against PTP1B and 14.7 µM against TCPTP. mdpi.com Other related compounds, such as Penerpene A and Penerpene B, also displayed significant PTP1B inhibition with IC50 values of 1.7 and 2.4 µM, respectively. kib.ac.cn Similarly, shearinines D and E, isolated from Penicillium janthinellum, have been identified as PTP inhibitors. kib.ac.cn

These findings indicate that the indole-diterpenoid scaffold is a viable pharmacophore for PTP inhibition. Given that this compound shares this core structure, it is plausible that it could also modulate the activity of PTP1B and TCPTP. Further research is required to directly assess its inhibitory capacity and selectivity against these and other related phosphatases.

Absence of Tremorgenic Activity (Comparative Analysis with Other Indole-Diterpenoids)

A significant characteristic of this compound is its lack of tremorgenic activity, which distinguishes it from many other well-known indole-diterpenoids. mdpi.com Many compounds in this class, such as aflatrem, penitrem A, and lolitrem B, are potent mycotoxins that cause severe tremors and neurological effects in vertebrates. nih.govresearchgate.net The non-tremorgenic nature of this compound and its close analogue, aflavinine, makes them subjects of interest, particularly for applications where toxicity is a concern, such as in agriculture. mdpi.com

Aflatrem, which is often produced by Aspergillus flavus concurrently with this compound, is a potent tremorgenic toxin. nih.gov Studies have shown that while aflatrem induces a rapid and sharp onset of tremors, other compounds like lolitrem B cause more sustained tremors. nih.gov The structural differences between these molecules, though sometimes minor, lead to dramatic changes in their biological effects. nih.gov For example, paxilline (B40905), a biosynthetic precursor to many tremorgens, induces fast-onset, short-duration tremors. researchgate.net Structure-activity relationship studies suggest that specific structural features, such as a C-13 α-orientated hydroxyl group, are crucial for the tremorgenic effect of paxilline-type compounds. researchgate.net In contrast, the potent and long-lasting tremors of the lolitrems depend on features like an acetal-linked isoprene (B109036) unit. researchgate.net

The parent compound of the aflavinine family, aflavinine, was found to be non-toxic and non-tremorgenic in one-day-old chickens at a dose of 300 mg/kg. mdpi.com This stands in stark contrast to penitrem A, which can cause severe, sustained tremors in mice at a dose of 1 mg/kg. nih.gov The absence of tremorgenicity in this compound (20,25-dihydroxyaflavinine) has led to its consideration as a "tremor-free" indole-diterpenoid for potential use as a pesticide. mdpi.com While this compound and aflatrem are structurally related and share biosynthetic precursors, their differing toxicological profiles underscore the subtle molecular determinants that govern tremorgenic potential within the indole-diterpenoid class. frontiersin.orgjst.go.jp

Advanced Analytical Methodologies for Dihydroxyaflavinine Research

Quantitative and Qualitative Analysis in Complex Biological Matrices

Analyzing dihydroxyaflavinine (B211583) in biological matrices like plasma, urine, or tissue extracts presents a significant challenge due to the presence of numerous interfering endogenous substances. nih.govresearchgate.netmdpi.com Effective analytical methods must be capable of selectively isolating and detecting the target analyte with high sensitivity and accuracy. nih.govcstti.com

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS/MS) for Metabolite Profiling

Ultra-High Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) stands as a premier technique for the analysis of trace-level compounds in complex mixtures. researchgate.netfrontiersin.org The high separation efficiency of UHPLC, which utilizes columns with sub-2 µm particles, allows for rapid and high-resolution separation of analytes. nih.govnih.gov When paired with HRMS, this technique provides accurate mass measurements, which is fundamental for the identification of this compound and its metabolites. frontiersin.org

The power of UHPLC-HRMS/MS in metabolite profiling lies in its ability to perform full-scan data acquisition and data-dependent MS/MS fragmentation. nih.gov This allows for the untargeted screening of metabolites in a biological sample, generating a comprehensive profile. nih.gov For this compound, this would involve creating a detailed map of its metabolic fate, identifying potential biotransformation products through the detection of their precise molecular weights and characteristic fragmentation patterns. The high sensitivity and specificity of this method are critical for quantitative analysis, even at the low concentrations typical in biological systems. researchgate.net

Table 1: Key Parameters in UHPLC-HRMS/MS Method Development for this compound Analysis

| Parameter | Description | Importance for this compound Analysis |

| Column Chemistry | The type of stationary phase (e.g., C18, Phenyl-Hexyl) used for chromatographic separation. nih.govnih.gov | Affects the retention and separation of this compound from other matrix components based on polarity. |

| Mobile Phase | The solvent system (e.g., water with formic acid, acetonitrile) that carries the sample through the column. nih.govnih.gov | The gradient and composition are optimized to achieve the best peak shape and resolution for the analyte. |

| Ionization Source | The interface that generates ions from the analyte before they enter the mass spectrometer (e.g., Electrospray Ionization - ESI). | Crucial for efficiently ionizing this compound to enable mass spectrometric detection. |

| Mass Analyzer | The component that separates ions based on their mass-to-charge ratio (e.g., Orbitrap, TOF). researchgate.net | Provides high-resolution and accurate mass data, enabling confident identification of this compound and its metabolites. |

| Acquisition Mode | The method of data collection, such as full scan for screening or selected reaction monitoring (SRM) for quantification. | Data-dependent MS/MS is used to automatically trigger fragmentation of detected ions for structural information. nih.gov |

Advanced NMR Techniques for Metabolomics and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including complex natural products like this compound. rssl.comwikipedia.org Unlike mass spectrometry, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. rssl.com

For structural confirmation, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed.

1D NMR (¹H and ¹³C): Provides initial information on the number and types of protons and carbons in the molecule.

2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei. COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together spin systems. ipb.pt HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range couplings between protons and carbons, which is vital for connecting different fragments of the molecule and establishing the complete carbon skeleton. ipb.pt NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the three-dimensional structure by identifying protons that are close in space. uzh.ch

In the context of metabolomics, NMR offers a non-targeted and quantitative overview of the metabolites present in a biological sample. researchgate.net By comparing the NMR spectra of control and this compound-treated samples, researchers can identify changes in the metabolic profile, providing insights into the biochemical pathways affected by the compound. researchgate.net

Standardization of Analytical Protocols for this compound Research

The standardization of analytical methods is essential for ensuring the reliability, comparability, and transferability of research data across different laboratories. libretexts.orgeuropa.eueurachem.org A standardized protocol for this compound analysis would involve defining and validating key method parameters to ensure consistent performance. libretexts.orgeurachem.org

The process typically follows guidelines from international bodies and includes the validation of several performance characteristics: europa.eu

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and reproducibility (inter-laboratory precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Establishing standardized reference materials for this compound is also a critical component of this process, providing a benchmark for calibration and quality control. libretexts.org

Advanced Chromatographic Separations for Isomer Resolution

The existence of isomers (compounds with the same molecular formula but different structural arrangements) is a common feature in natural products and can pose a significant analytical challenge. chromatographyonline.comchiralpedia.com Different isomers can exhibit distinct biological activities, making their separation and individual quantification crucial. Advanced chromatographic techniques are employed to achieve the high resolution necessary to separate closely related isomers. nih.govcpur.in

For this compound, which may exist as stereoisomers, chiral chromatography is the method of choice. chiralpedia.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com

Alternatively, multidimensional chromatography, such as coupling two different liquid chromatography columns (2D-LC) or combining liquid chromatography with ion mobility spectrometry (LC-IMS), can provide enhanced resolving power. chromatographyonline.com Ion mobility spectrometry separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation that can resolve isomers that are inseparable by chromatography alone. chromatographyonline.com

Table 2: Chromatographic Techniques for Isomer Resolution

| Technique | Principle of Separation | Application to this compound Isomers |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). chiralpedia.com | Direct separation of stereoisomers. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase, often providing faster and more efficient separations than HPLC. chiralpedia.com | Can be used with chiral stationary phases for high-throughput isomer separation. |

| 2D-Liquid Chromatography (2D-LC) | The sample is subjected to two independent chromatographic separations using different column chemistries or conditions. | Offers significantly increased peak capacity for resolving complex mixtures and closely related isomers. |

| LC-Ion Mobility Spectrometry (LC-IMS) | Combines liquid chromatographic separation with gas-phase separation based on ion mobility. chromatographyonline.com | Provides an orthogonal separation dimension that can resolve co-eluting isomers based on their collisional cross-section (shape). |

Spectroscopic Fingerprinting Techniques for Compound Identity and Purity

NMR Spectroscopy: As described earlier, the ¹H NMR spectrum of a pure compound is unique and serves as a definitive fingerprint for its structure. rssl.com The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used to determine the purity of a substance without the need for an identical reference standard, by comparing the integral of an analyte signal to that of a certified internal standard of known concentration. rssl.com

Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion and a reproducible fragmentation pattern (MS/MS spectrum). This mass spectral data serves as a fingerprint for compound identification, often by comparison to a spectral library.

By comparing the spectroscopic fingerprint of a synthesized or isolated batch of this compound against a well-characterized reference standard, one can confidently verify its identity and detect the presence of any impurities or contaminants.

Future Research Perspectives on Dihydroxyaflavinine

Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of indole (B1671886) diterpenes like dihydroxyaflavinine (B211583) is a complex process involving a series of enzymatic reactions encoded by a gene cluster. researchgate.netgenome.jp While research on related compounds such as paxilline (B40905) in Penicillium paxilli has identified a core set of genes required for synthesizing the common intermediate, paspaline (B1678556), the specific enzymes that tailor this core structure into this compound are not fully characterized. researchgate.netrsc.orgnih.gov

Future research should focus on identifying and characterizing the unique tailoring enzymes in the this compound pathway, particularly the hydroxylases responsible for the two hydroxyl groups that give the compound its name. The core biosynthetic pathway for indole diterpenes generally involves four initial enzymes: a geranylgeranyl diphosphate (B83284) (GGPP) synthase (like PaxG), an indole prenyltransferase (like PaxC), a flavin-dependent monooxygenase (like PaxM), and a terpene cyclase (like PaxB). nih.govacs.orgnih.gov Subsequent modifications by enzymes such as cytochrome P450 monooxygenases (like PaxP and PaxQ in the paxilline pathway) create the vast structural diversity seen in this class of molecules. nih.govasm.orgresearchgate.net It is hypothesized that a unique set of P450s or other oxidoreductases in A. flavus is responsible for the final steps leading to this compound.

Key research objectives include:

Gene Cluster Identification: Sequencing the genome of this compound-producing strains of Aspergillus flavus and using bioinformatic tools to locate the full biosynthetic gene cluster.

Functional Analysis: Using targeted gene deletion and heterologous expression in model hosts like Aspergillus oryzae to determine the function of each putative enzyme in the cluster. nih.govtandfonline.comfrontiersin.org

Regulatory Studies: Investigating the transcriptional regulation of the gene cluster. This includes identifying pathway-specific transcription factors (e.g., those with Zn(II)2Cys6 DNA-binding motifs) and understanding the environmental or developmental cues that trigger gene expression and metabolite production. nih.govnih.gov Studies on related pathways show that expression often increases dramatically at the onset of secondary metabolism. nih.gov

Comprehensive Investigation of Cellular Targets and Molecular Mechanisms of Action

Indole diterpenes are known for a wide range of potent biological activities, including anti-insectan, antiviral, and anticancer effects. researchgate.netresearchgate.net A primary molecular target for many tremorgenic indole diterpenes, such as paxilline, is the high-conductance calcium-activated potassium channel (Maxi-K or BK channel), which they potently inhibit. researchgate.netuniprot.orgmdpi.com While this compound is considered a non-tremorgenic analog, its precise molecular targets and mechanisms of action remain largely unexplored. nih.gov

Future investigations should aim to systematically screen this compound against a broad panel of cellular targets to uncover its bioactivities. Research should explore if it retains any affinity for BK channels or if it interacts with novel targets. For instance, some indole diterpenes have been shown to protect neuronal cells against induced neurotoxicity by regulating the PI3K/Akt signaling pathway and suppressing apoptosis. mdpi.com Another study on a new indole diterpene isolated from an Aspergillus flavus endophyte found a strong binding affinity to the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key player in cholesterol absorption. nih.gov

Prospective research directions include:

Target Identification: Employing techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, and thermal shift assays to identify direct protein binding partners.

Mechanism of Action Studies: Using cell-based assays, transcriptomics, and proteomics to elucidate the downstream cellular pathways affected by this compound binding, such as cell cycle regulation, apoptosis, or inflammatory signaling. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with its natural analogs (e.g., aflavinine, 14-hydroxyaflavinine) to understand how specific functional groups, like the hydroxyl groups, contribute to its biological activity and specificity. nih.govnih.gov

Development of Novel Synthetic Routes to this compound and its Bioactive Analogs

The complex, sterically congested polycyclic structure of aflavinine-type indole diterpenes presents a significant challenge for chemical synthesis. ajchem-b.comnih.gov While total syntheses of related family members like aflavazole (B161664) and 14-hydroxyaflavinine have been achieved, a dedicated total synthesis for this compound has yet to be reported. ajchem-b.comresearchgate.netsocialresearchfoundation.com Developing efficient synthetic routes is crucial not only for confirming its structure and providing material for biological testing but also for generating novel analogs with potentially improved properties.